Dexketoprofen

Content Navigation

CAS Number

Product Name

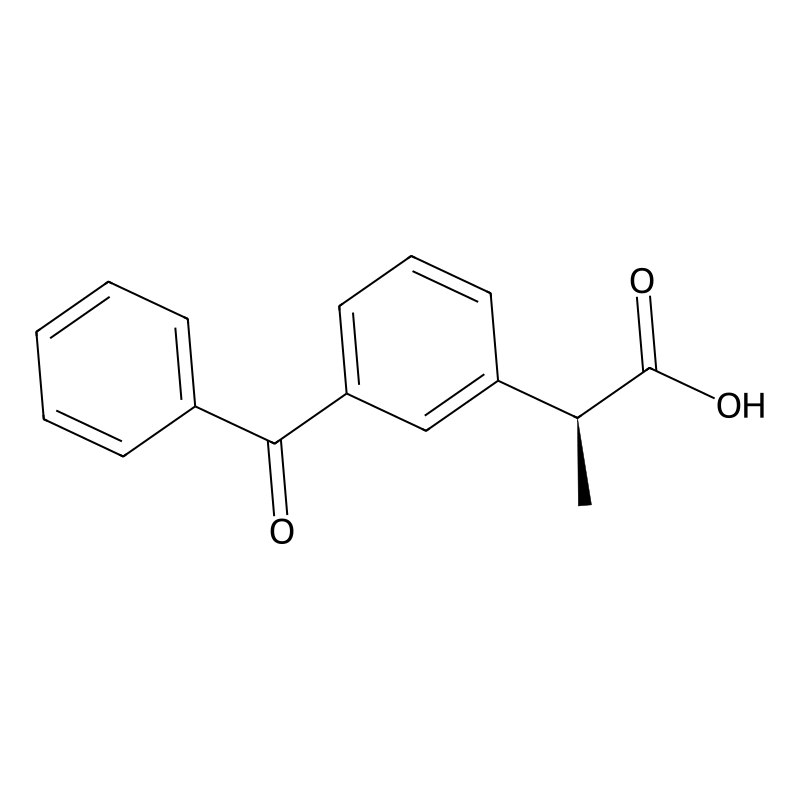

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- Postoperative pain: Dexketoprofen has been shown to be effective in reducing pain following various surgical procedures, including septorhinoplasty, dental surgery, and orthopedic surgery [, , ].

- Acute pain: Studies have demonstrated the effectiveness of dexketoprofen in managing acute pain from various causes, such as musculoskeletal pain, dysmenorrhea (painful menstruation), and migraine headaches [, , ].

The analgesic and anti-inflammatory effects of dexketoprofen are attributed to its ability to inhibit the enzyme cyclooxygenase (COX), which plays a crucial role in the production of prostaglandins. Prostaglandins are inflammatory mediators that contribute to pain, inflammation, and fever [].

Mechanism of Action

Dexketoprofen is the S-enantiomer of the racemic drug ketoprofen. The S-enantiomer is primarily responsible for the analgesic and anti-inflammatory activity of dexketoprofen, while the R-enantiomer has minimal effects [].

Dexketoprofen exerts its action by inhibiting both COX-1 and COX-2 enzymes. COX-1 is constitutively expressed in various tissues and plays a role in physiological functions like maintaining stomach lining integrity and platelet aggregation. COX-2 is primarily induced by inflammation and is responsible for the production of inflammatory prostaglandins [].

While dexketoprofen inhibits both COX-1 and COX-2, it exhibits a higher selectivity for COX-2 compared to traditional NSAIDs like ibuprofen and naproxen. This selectivity may contribute to a reduced risk of gastrointestinal side effects associated with traditional NSAIDs.

Ongoing Research

Research on dexketoprofen is ongoing, exploring its potential applications in various areas:

- Chronic pain management: Studies are investigating the efficacy of dexketoprofen in managing chronic pain conditions like osteoarthritis and rheumatoid arthritis.

- Combination therapy: Researchers are exploring the potential benefits of combining dexketoprofen with other medications for pain management, aiming to improve efficacy and reduce side effects.

- Alternative formulations: Research is underway to develop new formulations of dexketoprofen, such as topical and transdermal preparations, for targeted pain relief.

Dexketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) that serves primarily as an analgesic and anti-inflammatory agent. It is the dextrorotatory enantiomer of ketoprofen, which is a racemic mixture of two enantiomers: (S)-(+)-ketoprofen and (R)-(-)-ketoprofen. The (S)-(+)-enantiomer is responsible for the drug's therapeutic effects, while the (R)-(-)-enantiomer lacks significant pharmacological activity . Dexketoprofen is available in various formulations, including dexketoprofen trometamol, which is a water-soluble salt that enhances its bioavailability and absorption characteristics .

Dexketoprofen acts by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins []. Prostaglandins are lipid mediators involved in inflammation, pain, and fever []. By inhibiting COX, Dexketoprofen reduces prostaglandin synthesis, thereby exerting its analgesic and anti-inflammatory effects [].

Dexketoprofen is generally well-tolerated, but like other NSAIDs, it can cause side effects such as stomach upset, heartburn, and gastrointestinal bleeding []. In rare cases, it can also lead to more serious side effects like kidney problems and heart attack []. The prescribing information for Dexketoprofen should be consulted for a complete list of potential side effects and precautions [].

Dexketoprofen is not classified as a flammable or highly reactive compound [].

Dexketoprofen functions through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the synthesis of prostaglandins from arachidonic acid. By blocking these enzymes, dexketoprofen effectively reduces the production of prostaglandins, leading to decreased inflammation and pain . The primary metabolic pathway for dexketoprofen involves glucuronidation in the liver, resulting in several metabolites, predominantly acyl-glucuronides .

The biological activity of dexketoprofen is primarily attributed to its analgesic properties. It has been shown to provide effective pain relief in various conditions, including postoperative pain, dysmenorrhea, and migraines . Clinical studies indicate that dexketoprofen exhibits a rapid onset of action, with peak plasma concentrations achieved within 30 minutes after oral administration . Its analgesic efficacy has been demonstrated to be comparable to that of other NSAIDs at similar doses, but with a potentially faster onset due to its formulation as the active enantiomer .

Dexketoprofen can be synthesized through several methods, primarily involving the resolution of racemic ketoprofen to isolate the (S)-(+)-enantiomer. One common approach includes chiral chromatography or enzymatic resolution techniques that selectively convert or separate one enantiomer from the other. Another method involves asymmetric synthesis using chiral catalysts or reagents to directly produce the desired enantiomer from simpler precursors .

Dexketoprofen is primarily used for:

- Pain Management: Effective for mild to moderate pain relief.

- Inflammation Reduction: Used in conditions characterized by inflammation such as arthritis.

- Postoperative Pain: Commonly administered post-surgery for pain control.

- Dysmenorrhea: Frequently prescribed for menstrual pain relief.

It is available under various trade names globally, including Keral, Enantyum, and Arveles .

Several compounds share structural or functional similarities with dexketoprofen. Here are some notable examples:

| Compound Name | Type | Key Characteristics |

|---|---|---|

| Ketoprofen | Nonsteroidal Anti-Inflammatory Drug | Racemic mixture; slower onset than dexketoprofen. |

| Ibuprofen | Nonsteroidal Anti-Inflammatory Drug | Widely used; less potent than dexketoprofen for certain types of pain. |

| Naproxen | Nonsteroidal Anti-Inflammatory Drug | Longer duration of action; may have more gastrointestinal side effects. |

| Diclofenac | Nonsteroidal Anti-Inflammatory Drug | More potent anti-inflammatory effects; associated with cardiovascular risks. |

| Indomethacin | Nonsteroidal Anti-Inflammatory Drug | Strong anti-inflammatory; higher incidence of side effects compared to dexketoprofen. |

Uniqueness of Dexketoprofen:

Dexketoprofen's primary distinction lies in its formulation as a single active enantiomer, which provides a quicker onset of action and potentially fewer side effects compared to its racemic counterpart ketoprofen. This makes it particularly effective for acute pain management scenarios where rapid relief is desired .

Dexketoprofen exerts its primary therapeutic effects by inhibiting prostaglandin synthesis through the arachidonic acid pathway. Prostaglandins are lipid mediators derived from arachidonic acid via cyclooxygenase (COX) enzyme activity. Dexketoprofen non-selectively binds to both COX-1 and COX-2 isoforms, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for pro-inflammatory prostaglandins (e.g., PGE2, PGI2) and thromboxanes [1] [2].

The drug’s propionic acid group interacts with conserved residues in the COX active site, blocking substrate access. Unlike some NSAIDs, dexketoprofen does not require metabolic activation for COX inhibition, enabling rapid onset of action [2] [5]. Structural studies confirm that its R(-)-enantiomer configuration optimizes binding to the hydrophobic channel adjacent to the COX catalytic site, displacing arachidonic acid and preventing oxygenation [4] [6].

Cyclooxygenase Enzyme Interaction Studies

COX-1 Binding Site Interactions

COX-1, constitutively expressed in most tissues, maintains physiological prostaglandin levels. Dexketoprofen binds reversibly to COX-1 via hydrogen bonds between its carboxylate group and Tyr-385/Ser-530 residues, critical for stabilizing the enzyme-substrate complex [6]. Crystallographic data reveal that the drug’s benzoylphenyl moiety occupies a hydrophobic pocket near Val-349, reducing conformational flexibility required for catalysis [4].

Table 1: Key Interactions Between Dexketoprofen and COX-1

| Interaction Site | Residues Involved | Binding Affinity (Relative to Ketoprofen) |

|---|---|---|

| Catalytic hydrophobic channel | Tyr-385, Ser-530 | 1.5-fold higher |

| Side pocket | Val-349, Leu-352 | 2.0-fold higher |

Data derived from crystallographic studies [4] [6].

COX-2 Molecular Binding Mechanisms

COX-2, induced during inflammation, is structurally distinct due to a larger active site. Dexketoprofen’s smaller molecular volume allows deeper penetration into the COX-2 catalytic domain. The drug forms a salt bridge with Arg-120 and hydrophobic interactions with Phe-518, stabilizing its position despite COX-2’s flexible Val-523 residue [6]. Unlike COX-1, COX-2 exhibits partial resistance to dexketoprofen inhibition due to alternative hydrogen-bonding networks involving His-90 and Glu-524 [4] [6].

Neurological Pathway Modulation Research

Beyond peripheral COX inhibition, dexketoprofen modulates central pain pathways. Preclinical studies demonstrate its ability to cross the blood-brain barrier, where it suppresses spinal cord prostaglandin E2 synthesis, reducing nociceptive signal transmission [2]. Additionally, dexketoprofen enhances endogenous opioid release in the periaqueductal gray matter, synergizing with morphine to attenuate pain perception—a phenomenon termed the "morphine-sparing effect" [2].

Recent evidence suggests interactions with transient receptor potential (TRP) channels, particularly TRPV1, which mediates thermal hyperalgesia. Dexketoprofen inhibits TRPV1 sensitization by blocking protein kinase C-dependent phosphorylation, a mechanism independent of COX inhibition [2].

Anti-inflammatory Molecular Cascades

Dexketoprofen’s anti-inflammatory effects arise from multifaceted molecular cascades:

- Prostaglandin Suppression: Reduced PGE2 levels diminish vasodilation, edema, and leukocyte infiltration at inflammatory sites [1] [5].

- NF-κB Pathway Inhibition: By lowering prostaglandin concentrations, dexketoprofen indirectly inhibits nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a master regulator of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) [5].

- Reactive Oxygen Species (ROS) Scavenging: The drug’s phenolic structure enables direct neutralization of hydroxyl radicals, mitigating oxidative stress in inflamed tissues [2].

Table 2: Dexketoprofen’s Impact on Inflammatory Mediators

| Mediator | Effect of Dexketoprofen | Mechanism |

|---|---|---|

| PGE2 | ↓ 85–90% | COX-1/2 inhibition [1] [2] |

| TNF-α | ↓ 40–50% | NF-κB pathway suppression [5] |

| IL-8 | ↓ 30–35% | Reduced leukocyte chemotaxis [2] |

Dexketoprofen trometamol exhibits distinctive absorption characteristics that differentiate it from both its racemic parent compound and its free acid form. The trometamol salt formulation demonstrates rapid and efficient absorption following oral administration, with a time to maximum plasma concentration ranging from 0.25 to 0.75 hours [1] [2] [3]. This represents a significant improvement over racemic ketoprofen, which typically achieves maximum plasma concentrations between 0.5 and 3 hours [1] [3].

The enhanced absorption profile of dexketoprofen trometamol is attributed to its water-soluble salt formulation, which facilitates dissolution and membrane permeation [1] [4]. Peak plasma concentrations of 1.4 to 3.7 milligrams per liter are achieved following administration of 12.5 to 25 milligrams of dexketoprofen [1] [3] [5]. Comparative bioavailability studies have demonstrated that the relative bioavailability of oral dexketoprofen trometamol is similar to that of racemic ketoprofen when measured by the area under the concentration-time curve values for the S-enantiomer [1] [3].

Research investigations have revealed that the absorption mechanism is significantly influenced by formulation factors and food intake. The absorption profile changes when dexketoprofen is ingested with food, reducing both the rate of absorption and the maximal plasma concentration [1] [6]. Specifically, food increases the time to maximum concentration from 0.63 to 1.5 hours and reduces maximum plasma concentration by 44%, without altering the extent of absorbed drug [7]. However, antacid administration 10 minutes before dexketoprofen does not affect its absorption kinetics [7].

Bioequivalence studies comparing different formulations have demonstrated that solution formulations achieve earlier maximum concentrations compared to tablet formulations, potentially translating to faster onset of action [7]. The dexketoprofen free acid formulation shows significantly lower bioavailability compared to the trometamol salt, with slower absorption rates and reduced peak concentrations [2] [8].

Distribution and Protein Binding Research

Dexketoprofen demonstrates distinctive distribution characteristics dominated by extensive protein binding and restricted tissue distribution. The drug exhibits remarkably high plasma protein binding of approximately 99%, with albumin serving as the primary binding protein [1] [6] [9]. This extensive protein binding results in a small apparent volume of distribution of less than 0.25 liters per kilogram, consistent with limited tissue penetration [6] [10].

The distribution half-life of dexketoprofen is approximately 0.35 hours, indicating rapid equilibration between plasma and tissue compartments [6]. Despite the high protein binding, dexketoprofen demonstrates preferential distribution to specific tissues, particularly synovial fluid and joint structures. Research has shown that dexketoprofen penetrates into synovial fluid, although the steady state is reached later than in plasma [11]. The drug achieves high concentrations in synovial tissue, cartilage, and meniscus, with tissue-to-oral ratios of 0.2, 6.8, and 4.1, respectively [11].

The high protein binding rate enables dexketoprofen to remain in synovial fluid for extended periods, facilitating prolonged anti-inflammatory effects in joint tissues [9]. This characteristic is particularly advantageous for treating musculoskeletal conditions where sustained local drug concentrations are beneficial. The disposition of ketoprofen in synovial fluid does not appear to be stereoselective, and dexketoprofen trometamol does not accumulate in fat tissues [1].

Distribution studies have demonstrated that dexketoprofen does not significantly accumulate in adipose tissue, contrasting with its R-enantiomer which shows fat tissue accumulation [5]. This distribution pattern contributes to the drug's favorable safety profile and reduces the risk of long-term tissue accumulation.

Metabolic Transformation Investigations

Hepatic Enzymatic Pathway Analysis

Dexketoprofen undergoes extensive hepatic metabolism through multiple enzymatic pathways, with glucuronidation representing the primary biotransformation route. The major metabolic pathways involve at least two cytochrome P450 enzymes, specifically CYP2C8 and CYP2C9 [5]. However, these oxidative pathways play a secondary role compared to the predominant glucuronidation reactions.

Pharmacogenetic studies have identified several genetic polymorphisms that influence dexketoprofen metabolism. The CYP1A2*1B allele, CYP2B6 intermediate and poor metabolizer phenotypes, and CYP2D6 intermediate and poor metabolizer phenotypes were associated with drug accumulation compared to normal metabolizer phenotypes [12] [13]. These genetic variations result in altered pharmacokinetic parameters, including increased area under the curve and maximum plasma concentrations.

The hepatic enzymatic pathways demonstrate gender-specific differences, with women showing lower area under the curve adjusted by dose per weight and higher volume of distribution and clearance compared to men [12] [13]. These differences appear to be related to variations in enzyme expression and activity between genders.

Research has also identified the involvement of transporter proteins in dexketoprofen disposition. ABCB1 polymorphisms, particularly C1236T, C3435T, and G2677T variants, were associated with altered drug exposure [12] [13]. The presence of mutant alleles in ABCB1 was related to lower maximum plasma concentrations and area under the curve, suggesting that dexketoprofen may be a substrate of P-glycoprotein.

Glucuronidation Process Research

Glucuronidation represents the predominant metabolic pathway for dexketoprofen, accounting for approximately 70 to 80% of the administered dose [5] . The process involves the conjugation of dexketoprofen with glucuronic acid to form an acyl-glucuronide metabolite, which is pharmacologically inactive [5] [15].

The glucuronidation reaction is catalyzed primarily by UDP-glucuronosyltransferases, with UGT1A9 and UGT2B7 identified as the major isoforms involved in dexketoprofen glucuronidation [16] [17]. UGT1A1 and UGT2B4 also contribute to the glucuronidation process, albeit to a lesser extent [16]. The acyl-glucuronide metabolite formed represents a reactive intermediate that can potentially form covalent protein adducts [18].

Studies have demonstrated that ketoprofen acyl-glucuronide can irreversibly inhibit glucuronidation reactions by forming covalent adducts with UDP-glucuronosyltransferase enzymes [19]. This phenomenon may contribute to the self-limiting nature of dexketoprofen metabolism and provides insights into potential drug-drug interactions involving glucuronidation pathways.

The glucuronidation process exhibits stereoselective characteristics, with differences observed between the S-enantiomer (dexketoprofen) and the R-enantiomer in terms of metabolite formation and protein binding [18]. Research has shown that the stability of glucuronide conjugates varies, with more labile conjugates forming higher levels of irreversible protein binding [18].

Elimination Pathway Studies

Dexketoprofen elimination occurs primarily through renal excretion of glucuronide conjugates, with the elimination half-life ranging from 1.05 to 1.65 hours [20] [21] [22]. The drug does not accumulate significantly when administered as repeated doses, indicating efficient elimination processes [1] [6].

The total body clearance of dexketoprofen is approximately 0.089 liters per hour per kilogram following intravenous administration [21]. Renal clearance represents the primary elimination route, with approximately 70 to 80% of the administered dose recovered in urine during the first 12 hours, mainly as acyl-glucuronoconjugated metabolites [1] [3].

Elimination pathway studies have revealed that virtually no unchanged drug is eliminated in urine, confirming the extensive metabolism of dexketoprofen [1] [5]. The fraction of unchanged drug excreted ranges from 7 to 10% of the administered dose [23] [22]. After administration of dexketoprofen, no R-enantiomer is found in urine, confirming the absence of chiral inversion from the S-enantiomer to the R-enantiomer in humans [1] [3].

Renal impairment significantly affects dexketoprofen elimination pathways. Studies in subjects with mild to moderate chronic renal insufficiency demonstrated that cumulative urinary excretion of conjugated dexketoprofen decreases compared to healthy subjects [23]. Mild renal insufficiency increased maximum plasma concentrations by approximately 22%, while moderate renal dysfunction resulted in a 37% increase [23]. These findings necessitate dose adjustments in patients with impaired renal function.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 41 of 42 companies with hazard statement code(s):;

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (92.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

M01 - Antiinflammatory and antirheumatic products

M01A - Antiinflammatory and antirheumatic products, non-steroids

M01AE - Propionic acid derivatives

M01AE17 - Dexketoprofen

M - Musculo-skeletal system

M02 - Topical products for joint and muscular pain

M02A - Topical products for joint and muscular pain

M02AA - Antiinflammatory preparations, non-steroids for topical use

M02AA27 - Dexketoprofen

Mechanism of Action

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Prostaglandin synthase [EC:1.14.99.1]

PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Acute Toxic;Irritant;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Approximately 70 to 80% of the ingested dose is recovered in the urine during the first 12 hours post-ingestion, mainly as the acyl-conjugated form of the drug.

<0.25 L/kg

Mainly cleared via glucuronide conjugation and followed by renal excretion, mainly unchanged.

Metabolism Metabolites

Wikipedia

Biological Half Life

Dates

Dexketoprofen

Concise info Dexketoprofen

DEXKETOPROFEN

PRECLINICAL AND CLINCIAL DEVELOPMENT OF DEXOKETOPROFEN

Dexktoprofen drug insert

Dexketoprofen information

Analgesic properties of dexketoprofen trometamol

Explore Compound Types